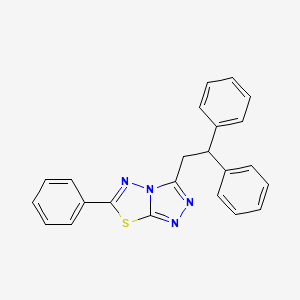
3-(2,2-Diphenylethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Diphenylethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is a heterocyclic compound that belongs to the class of triazoles and thiadiazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diphenylethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,2-diphenylethylamine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazolo-thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Diphenylethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: The compound has shown promise in preclinical studies as an anticancer, anti-inflammatory, and analgesic agent.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 3-(2,2-Diphenylethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the immune response by interacting with cytokine receptors .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities but lacking the thiadiazole ring.
1,3,4-Thiadiazole: Another heterocyclic compound with a thiadiazole ring, known for its antimicrobial and anticancer properties.
Fluconazole: A triazole antifungal drug that shares the triazole ring structure but has different substituents and therapeutic applications.
Uniqueness
3-(2,2-Diphenylethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is unique due to its fused triazole-thiadiazole structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and allows for more diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
CAS No. |
93073-32-6 |
|---|---|
Molecular Formula |
C23H18N4S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-(2,2-diphenylethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C23H18N4S/c1-4-10-17(11-5-1)20(18-12-6-2-7-13-18)16-21-24-25-23-27(21)26-22(28-23)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI Key |
BBJPDNVYQZLRHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




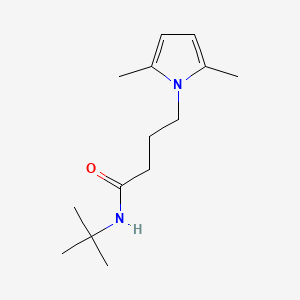
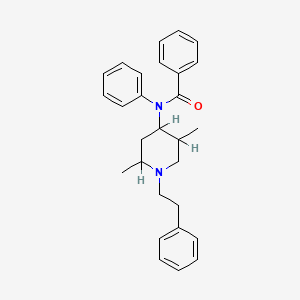

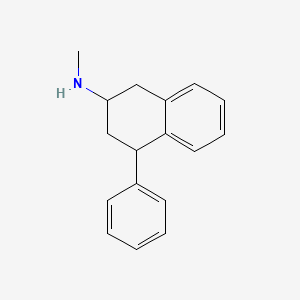



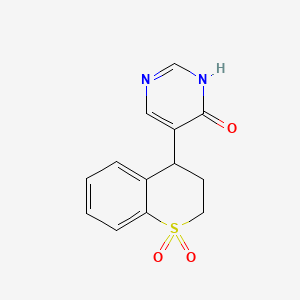
![2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine](/img/structure/B12725508.png)
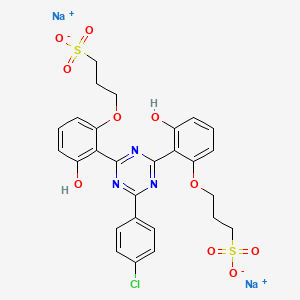
![9-(4-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12725511.png)
![disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate](/img/structure/B12725523.png)
